

Spectroscopic Profile of 2,4,6-Trimethoxybenzylamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2,4,6-Trimethoxybenzylamine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4,6-Trimethoxybenzylamine hydrochloride** (CAS RN: 146548-59-6), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **2,4,6-Trimethoxybenzylamine hydrochloride**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.3	Broad Singlet	3H	-NH ₃ ⁺
6.24	Singlet	2H	Ar-H
3.98	Singlet	2H	-CH ₂ -
3.85	Singlet	6H	C ₂ , C ₆ -OCH ₃
3.80	Singlet	3H	C ₄ -OCH ₃

Note: Predicted using advanced algorithms. Actual values may vary depending on solvent and experimental conditions.

Table 2: Estimated ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~162	C ₂ , C ₆
~160	C ₄
~106	C ₁
~91	C ₃ , C ₅
~56.0	C ₂ , C ₆ -OCH ₃
~55.5	C ₄ -OCH ₃
~35	-CH ₂ -

Note: Estimated based on typical chemical shifts for similar aromatic and benzylamine structures.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000 - 2800	Strong, Broad	N-H stretch (Ammonium salt)
2950 - 2850	Medium	C-H stretch (Aliphatic)
~3000	Weak	C-H stretch (Aromatic)
1610, 1580	Medium-Strong	C=C stretch (Aromatic ring)
1220 - 1180	Strong	C-O stretch (Aryl ether, asymmetric)
1050 - 1000	Strong	C-O stretch (Aryl ether, symmetric)
~815	Strong	C-H bend (Aromatic, out-of-plane)

Note: Characteristic absorption ranges based on known functional group frequencies.

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Ion	Notes
197	[M-Cl-H] ⁺	Molecular ion of the free base
182	[M-Cl-H-CH ₃] ⁺	Loss of a methyl radical from the free base
168	[M-Cl-H-CH ₂ NH ₂] ⁺	Benzylic cleavage, loss of the aminomethyl group

Note: Expected fragmentation pattern for the free base under electron ionization.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2,4,6-Trimethoxybenzylamine hydrochloride** (5-10 mg) is dissolved in a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O), in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

- ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak.
- ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, with chemical shifts referenced to the solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with dry KBr and pressing the mixture into a thin, transparent disk.

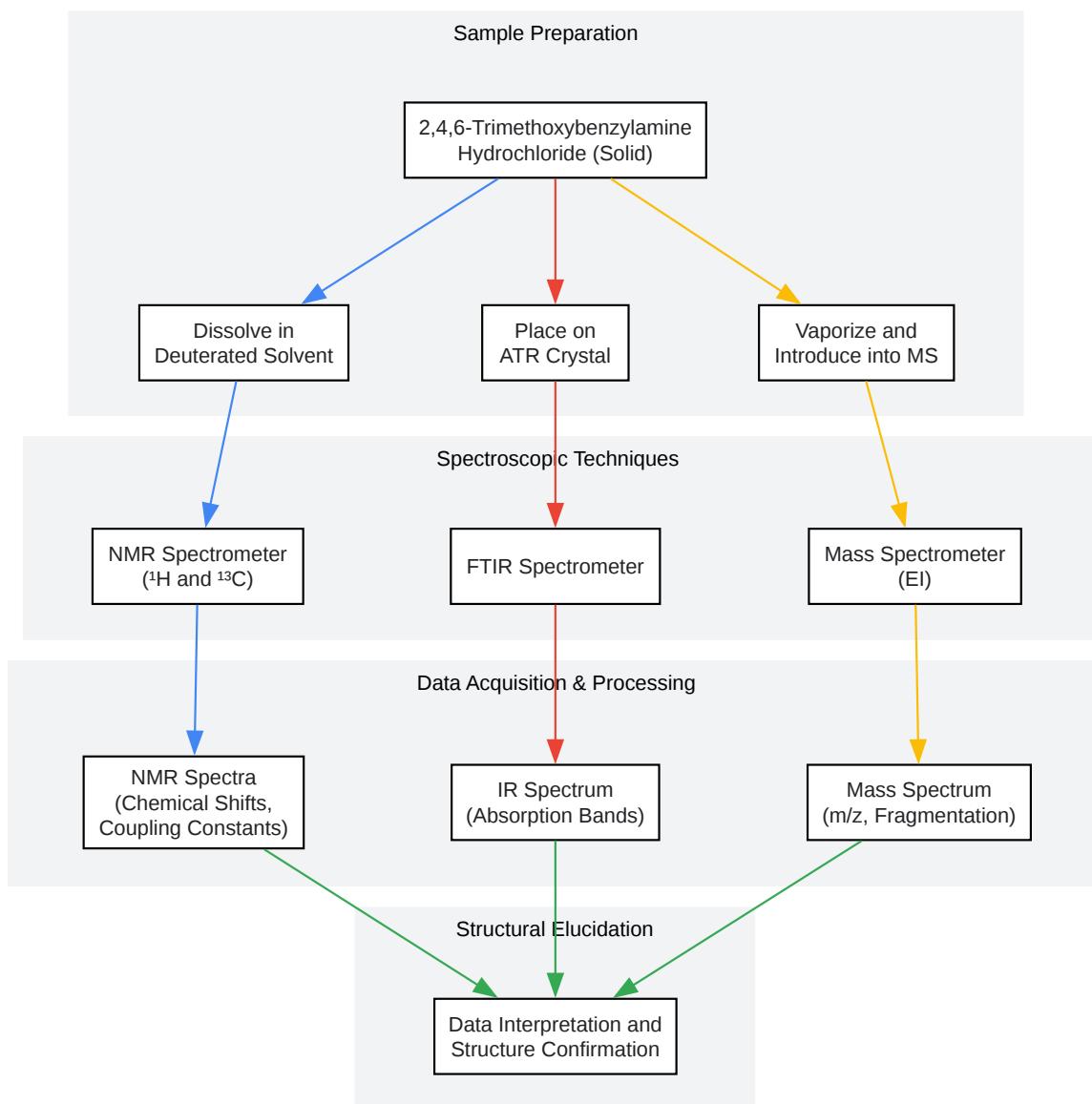
Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4,6-Trimethoxybenzylamine hydrochloride**.

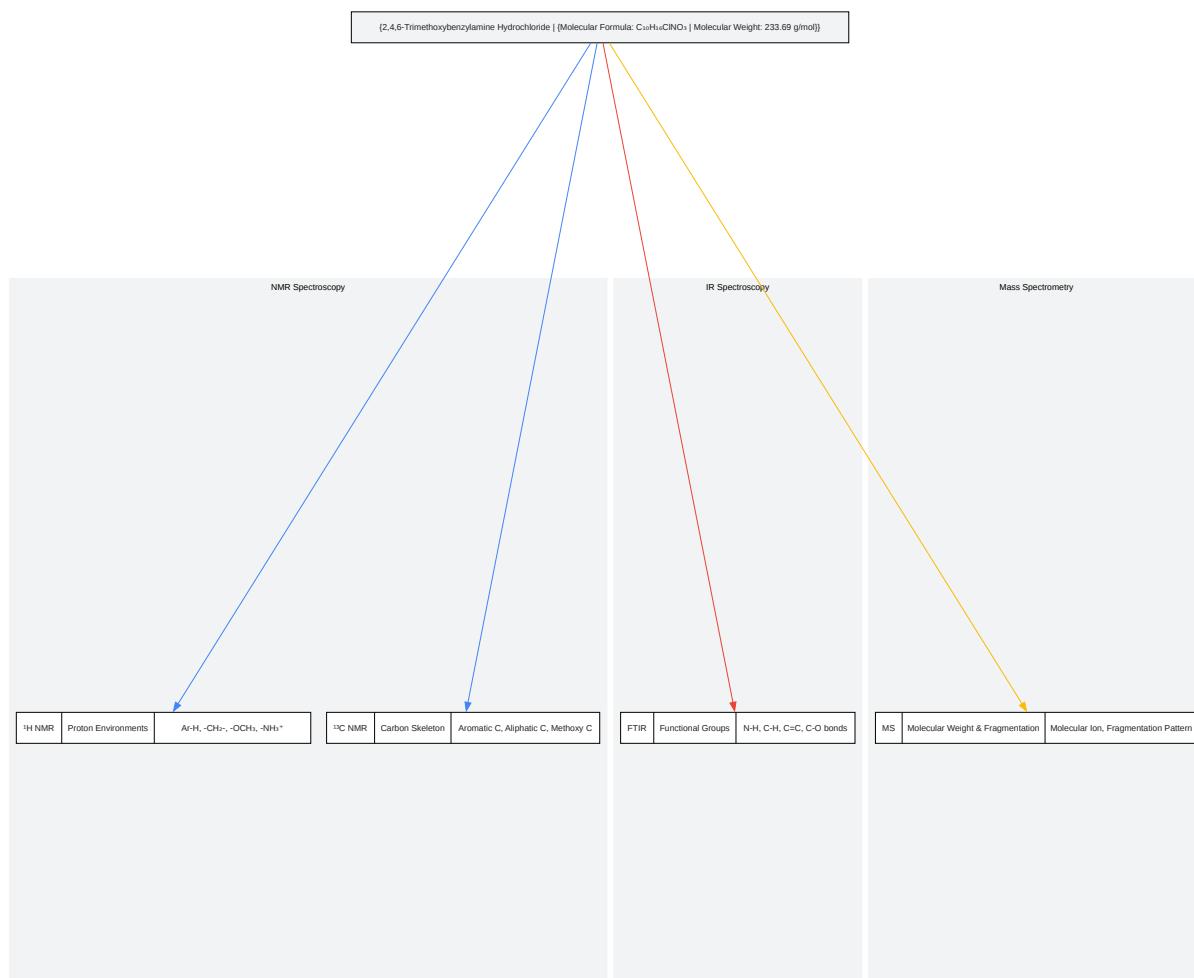


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A generalized workflow for spectroscopic analysis.

Relationship Between Spectroscopic Data and Chemical Structure

The following diagram illustrates how the different spectroscopic techniques probe specific parts of the **2,4,6-Trimethoxybenzylamine hydrochloride** structure to provide a complete analytical picture.



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Correlation of spectroscopic data to the chemical structure.

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